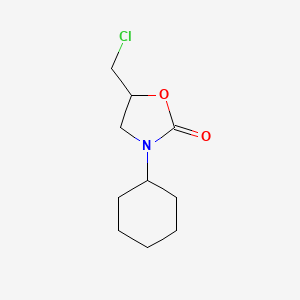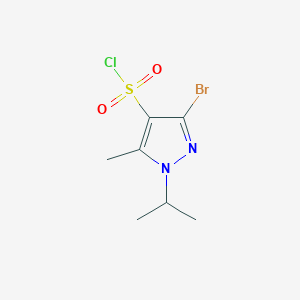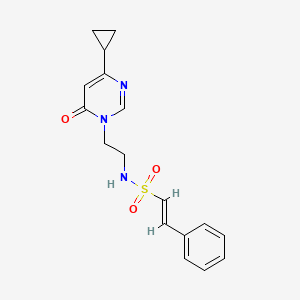
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one typically involves the reaction of cyclohexylamine with chloroacetyl chloride, followed by cyclization with ethylene oxide. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the cyclization process. The reaction is generally carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxazolidinones with higher oxidation states.
Reduction: Alcohols or amines derived from the original compound.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Unique due to its specific substitution pattern and ring structure.
5-(Hydroxymethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
3-Cyclohexyl-1,3-oxazolidin-2-one: Lacks the chloromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the chloromethyl group in this compound makes it particularly reactive and versatile for various chemical transformations
Propriétés
IUPAC Name |
5-(chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFBNQBKVQUQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(OC2=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2425540.png)


![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)
![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)
![4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2425546.png)
![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2425554.png)
![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)


